![molecular formula C24H19BrN2O3S B2443882 N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681274-37-3](/img/structure/B2443882.png)
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H19BrN2O3S and its molecular weight is 495.39. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential and Therapeutic Applications
Research on compounds with benzodioxane and acetamide moieties, closely related to the chemical structure , has been directed towards investigating their enzyme inhibitory potential. For instance, Abbasi et al. (2019) synthesized new sulfonamides showing significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), highlighting their potential therapeutic applications for diseases associated with enzyme dysregulation. The synthesis process involved reactions that yielded various sulfonamides, which were then tested for their enzyme inhibitory activities. The in vitro and in silico results were consistent, indicating substantial activity against yeast α-glucosidase and weak activity against AChE, which suggests a pathway for developing therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Antimicrobial and Anticancer Applications
The synthesis of derivatives and their evaluations for antimicrobial and anticancer activities form a significant part of research in chemical biology. For example, compounds synthesized by altering the structure of celecoxib, including sulfonamide and thiazolidine moieties, have been studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These investigations have revealed compounds with promising activities, suggesting the potential for these synthesized molecules to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Novel Drug Candidates for Inflammatory Diseases
The exploration of new sulfonamides bearing 1,4-benzodioxin rings has also been aimed at identifying compounds with antibacterial potential and suitability as therapeutic agents for inflammatory diseases. The synthesis involved reactions yielding compounds that were characterized using contemporary spectral techniques and then screened for their antibacterial efficacy. Some synthesized compounds showed good inhibitory activity against various bacterial strains, indicating their potential as novel drug candidates for treating inflammatory and related ailments (Abbasi et al., 2017).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-17-7-5-16(6-8-17)12-27-13-23(19-3-1-2-4-20(19)27)31-14-24(28)26-18-9-10-21-22(11-18)30-15-29-21/h1-11,13H,12,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBAXJBUGGMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)
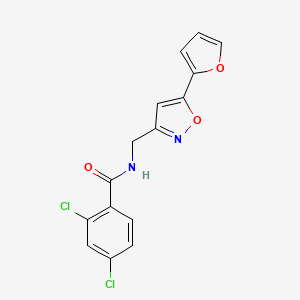
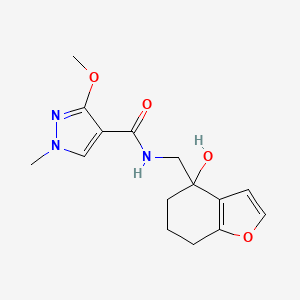
![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)
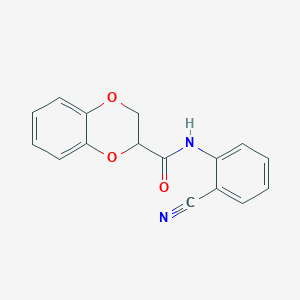
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2443810.png)
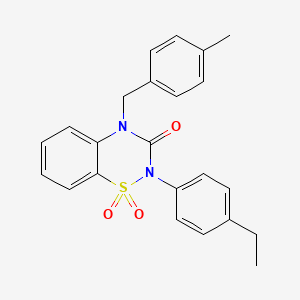
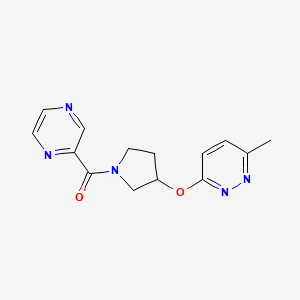
![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)
![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2443818.png)
![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)
![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)